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(cyclopropylmethyl)cyclohexanami

ne

CAS No.: 99175-40-3

Cat. No.: B1270933 Get Quote

Executive Summary
This application note details the synthesis of N-(cyclopropylmethyl)cyclohexanamine (CAS:

99175-40-3), a secondary amine motif common in neuroactive pharmaceutical intermediates.

While multiple routes exist, this guide prioritizes Direct Reductive Amination using Sodium

Triacetoxyborohydride (STAB). This method offers superior chemoselectivity, mild reaction

conditions, and high yields (typically >85%) without the toxicity associated with

cyanoborohydrides or the equipment overhead of high-pressure hydrogenation.

A secondary protocol for Catalytic Hydrogenation is provided for process-scale applications

where solid reagent waste (boron salts) must be minimized.

Retrosynthetic Analysis & Strategy
The target molecule consists of a cyclohexane ring coupled to a cyclopropylmethyl group via a

secondary nitrogen. The most efficient disconnection is the C-N bond, leading to two possible

reductive amination pathways:

Route A (Preferred): Cyclohexanone + (Aminomethyl)cyclopropane.
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Route B: Cyclohexanamine + Cyclopropanecarbaldehyde.

Strategic Selection: Route A is preferred for bench-scale synthesis. Cyclohexanone is

electronically stable and sterically accessible. Conversely, cyclopropanecarbaldehyde (Route

B) is more prone to polymerization and side reactions (e.g., aldol condensation) under varying

pH conditions. Furthermore, (aminomethyl)cyclopropane is a robust, commercially available

building block.
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Figure 1: Retrosynthetic disconnection showing the preferred ketone-amine pathway.

Method A: Bench-Scale Synthesis (STAB Protocol)
This protocol utilizes Sodium Triacetoxyborohydride (STAB).[1] Unlike Sodium

Cyanoborohydride (

), STAB is non-toxic (no HCN generation) and does not require strict pH monitoring. It
selectively reduces the intermediate iminium ion faster than the ketone starting material.

Reagents & Stoichiometry[2]
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Component Role Equiv. MW ( g/mol ) Density (g/mL)

Cyclohexanone
Substrate

(Electrophile)
1.0 98.15 0.947

(Aminomethyl)cy

clopropane

Substrate

(Nucleophile)
1.05 71.12 0.860

Sodium

Triacetoxyborohy

dride

Reducing Agent 1.4 211.94 N/A (Solid)

Acetic Acid

(Glacial)
Catalyst 1.0 60.05 1.049

1,2-

Dichloroethane

(DCE)

Solvent -- 98.96 1.256

Safety Note: (Aminomethyl)cyclopropane is corrosive and flammable. DCE is a suspected

carcinogen; handle in a fume hood. STAB evolves hydrogen gas upon reaction with protic

sources; vent reaction vessel properly.

Step-by-Step Protocol
Preparation: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar

and a nitrogen inlet.

Solvation: Add Cyclohexanone (10 mmol, 0.98 g) and (Aminomethyl)cyclopropane (10.5

mmol, 0.75 g) to the flask. Dissolve in anhydrous DCE (30 mL).

Note: THF may be used as a greener alternative, though reaction rates are generally

faster in DCE [1].

Catalysis: Add Acetic Acid (10 mmol, 0.60 g). Stir at room temperature for 15–30 minutes to

promote hemiaminal/imine equilibrium.

Reduction: Cool the mixture slightly (0°C) if working on >10g scale to control exotherm. Add

STAB (14 mmol, 2.97 g) portion-wise over 5 minutes.
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Mechanistic Insight: The acetic acid buffers the reaction and protonates the imine,

generating the reactive iminium species which is rapidly reduced by the

acetoxyborohydride.

Reaction: Remove the ice bath (if used) and stir at room temperature (20–25°C) for 4–16

hours. Monitor via TLC (Mobile phase: 10% MeOH in DCM + 1%

) or LC-MS.

Quench: Once the ketone is consumed, quench by slowly adding saturated aqueous

(30 mL). Stir vigorously for 15 minutes until gas evolution ceases.

Extraction: Transfer to a separatory funnel. Separate the organic layer.[2] Extract the

aqueous layer with DCM (

mL).

Workup: Combine organic layers, wash with brine, dry over anhydrous

, filter, and concentrate under reduced pressure.

Purification: The crude oil is often >90% pure. If necessary, purify via flash column

chromatography (Silica gel; Gradient: 0-10% MeOH in DCM).
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Figure 2: Mechanistic pathway showing acid-catalyzed iminium formation followed by hydride

transfer.
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Method B: Scalable Alternative (Catalytic
Hydrogenation)
For quantities exceeding 100g, STAB becomes cost-prohibitive and generates significant boron

waste. Catalytic hydrogenation is the preferred process route.

Protocol Summary
Catalyst: 5% Pt/C or Raney Nickel (sulfided).

Solvent: Methanol or Ethanol.[1][3]

Conditions: 50–60 psi

, 25–40°C.

Procedure:

Charge autoclave with Cyclohexanone (1.0 eq) and (Aminomethyl)cyclopropane (1.0 eq)

in MeOH.

Add catalyst (1-2 wt% loading).

Pressurize with Hydrogen (50 psi).

Stir until hydrogen uptake ceases.

Filter catalyst (Celite) and concentrate.

Critical Control: Avoid high temperatures (>60°C) to prevent hydrogenolysis (ring-opening) of

the cyclopropyl group [2].

Analytical Validation
Confirm the identity of the synthesized product using the following parameters:

1H NMR (400 MHz, CDCl3):

2.45–2.55 (m, 1H, N-CH-cyclohexyl)
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2.50 (d, J=6.8 Hz, 2H, N-CH2-cyclopropyl)

1.85–1.95 (m, 2H, cyclohexyl)

1.70–1.80 (m, 2H, cyclohexyl)

0.90–1.05 (m, 1H, cyclopropyl CH)

0.45–0.55 (m, 2H, cyclopropyl CH2)

0.10–0.20 (m, 2H, cyclopropyl CH2)

MS (ESI+): Calculated for

; Found 154.2.

Troubleshooting Guide
Observation Probable Cause Corrective Action

Low Conversion
Wet solvent or old STAB

reagent.

STAB hydrolyzes in moist air.

Use fresh reagent and

anhydrous DCE/THF.

Dialkylation Excess ketone or high temps.

Ensure 1:1 stoichiometry. Keep

temp <25°C. Dialkylation is

rare with cyclohexanone due

to steric bulk.

Cyclopropyl Ring Opening
Acid concentration too high or

hydrogenation temp too high.

In Method A: Do not exceed

1.0 eq Acetic Acid. In Method

B: Keep T < 50°C.

Emulsion during workup Amine salt formation.

Ensure pH is >10 during

quench (add more NaHCO3 or

NaOH) to free-base the amine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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